

Hpk1-IN-55: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hpk1-IN-55*

Cat. No.: *B15613741*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Hpk1-IN-55**, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This document details its chemical properties, biological activity, and the methodologies for its investigation, serving as a comprehensive resource for its application in cancer immunotherapy research.

Core Properties of Hpk1-IN-55

Property	Value	Reference
CAS Number	3048537-58-9	[1]
Molecular Weight	554.64 g/mol	[1] [2]
Molecular Formula	C30H34N8O3	[1]

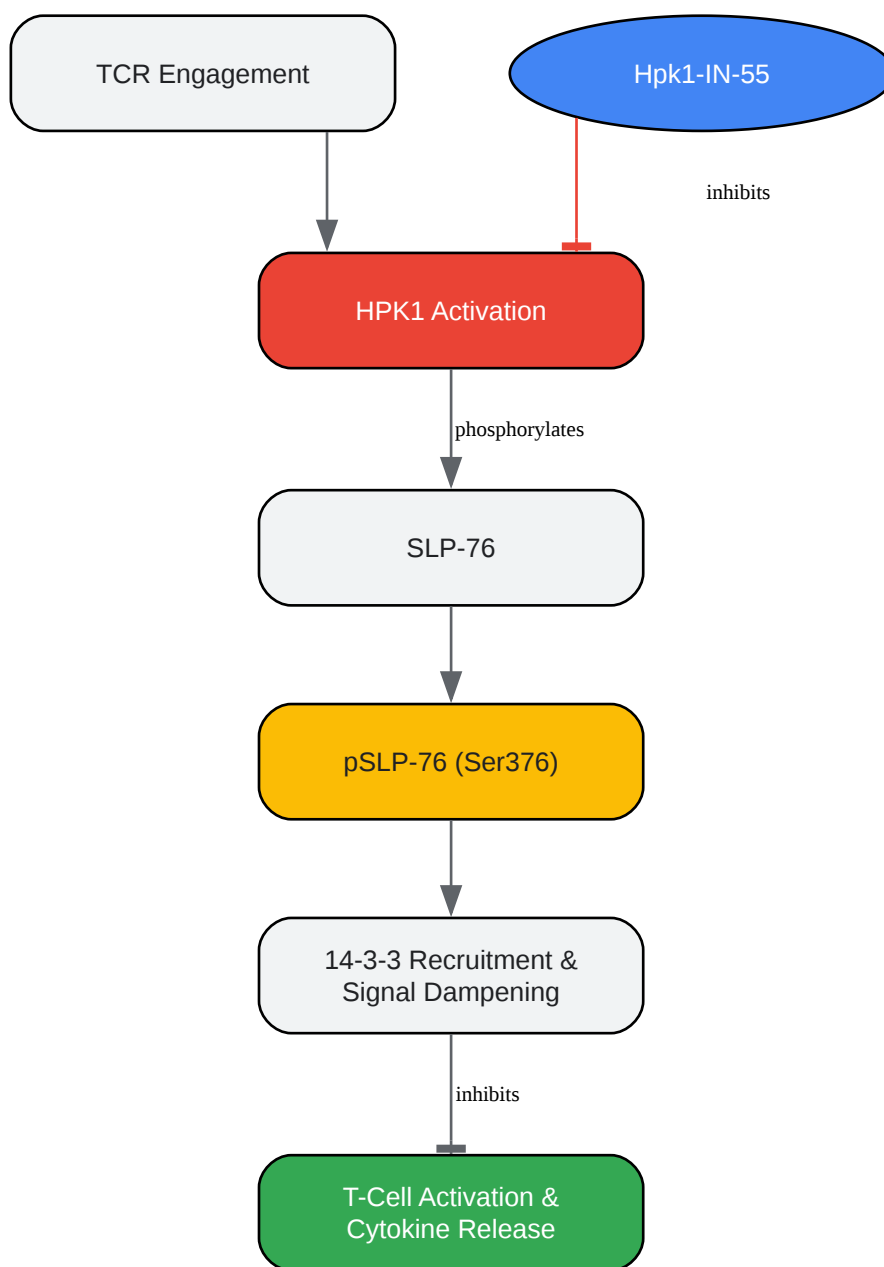
Biological Activity and Efficacy

Hpk1-IN-55 is a selective and orally active inhibitor of HPK1 with significant potential in cancer treatment.[\[2\]](#) It demonstrates potent enzymatic inhibition of HPK1 and stimulates immune responses.

Parameter	Value	Species/System	Reference
HPK1 IC50	<0.51 nM	Enzymatic Assay	[2][3]
IL-2 Secretion EC50	43.3 nM	Human PBMCs	[2][3]
IL-2 Release EC50	38.8 nM	Purified Human Pan T cells	[2][3]
IFN-γ Release EC50	49.2 nM	Purified Human Pan T cells	[2][3]
Kinase Selectivity	>637-fold vs GCK-like kinase; >1022-fold vs LCK	Kinase Panel	[2][3]
In Vivo Efficacy (TGI)	64.3% (12 mg/kg, p.o., b.i.d)	CT26 murine colorectal cancer model	[2]
In Vivo Efficacy (TGI)	59.4% (12 mg/kg, p.o., b.i.d)	MC38 murine colorectal cancer model	[1]

Mechanism of Action: The HPK1 Signaling Pathway

HPK1, also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[4][5] Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376.[4][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the destabilization of the TCR signaling complex and thereby dampening T-cell activation.[6][7] **Hpk1-IN-55** inhibits this kinase activity, preventing the phosphorylation of SLP-76 and sustaining TCR signaling, which promotes T-cell activation, proliferation, and cytokine production.[3][4]



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Caption: HPK1 signaling pathway in T-cell activation and its inhibition by **Hpk1-IN-55**.

Experimental Protocols

In Vitro HPK1 Kinase Assay (Luminescence-based)

This assay measures the direct kinase activity of recombinant HPK1.

Materials:

- Recombinant HPK1 enzyme
- Myelin Basic Protein (MBP) substrate
- ATP
- Kinase Assay Buffer
- ADP-Glo™ Kinase Assay kit (Promega)
- **Hpk1-IN-55**
- 384-well plates
- Luminometer

Protocol:

- Prepare a master mix containing Kinase Assay Buffer, ATP, and MBP substrate.
- Add 1 µl of **Hpk1-IN-55** or DMSO vehicle control to the wells of a 384-well plate.[\[1\]](#)
- Add 2 µl of the master mix to each well.[\[1\]](#)
- Initiate the reaction by adding 2 µl of diluted HPK1 kinase.[\[1\]](#)
- Incubate the plate at room temperature for 60 minutes.[\[1\]](#)
- Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
[\[1\]](#)
- Incubate for 40 minutes at room temperature.[\[1\]](#)
- Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[\[1\]](#)
- Incubate for 30 minutes at room temperature.[\[1\]](#)
- Measure luminescence using a microplate reader.[\[1\]](#)



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Caption: Workflow for the in vitro HPK1 luminescence-based kinase assay.

T-Cell Activation Assay (IL-2 Secretion)

This assay quantifies the effect of **Hpk1-IN-55** on T-cell activation by measuring IL-2 secretion.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
- RPMI-1640 complete medium
- Anti-CD3 and Anti-CD28 antibodies
- **Hpk1-IN-55**
- 96-well flat-bottom plates
- Human IL-2 ELISA kit

Protocol:

- Isolate PBMCs or purify T-cells from healthy donor blood.
- Plate the cells in a 96-well plate.[\[2\]](#)
- Pre-treat the cells with various concentrations of **Hpk1-IN-55** or vehicle control.[\[2\]](#)
- Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.[\[2\]](#)[\[8\]](#)
- Incubate the cells for 24-48 hours.[\[2\]](#)
- Collect the cell culture supernatant.[\[2\]](#)

- Perform the IL-2 ELISA on the supernatants according to the manufacturer's instructions.[2]

In Vivo Tumor Growth Inhibition Study

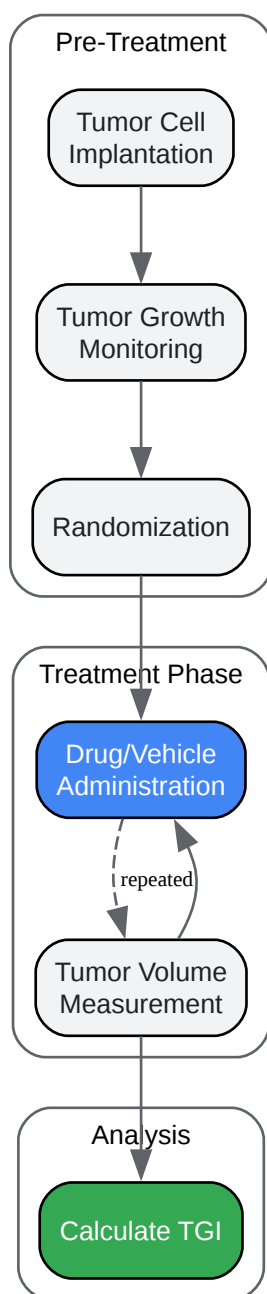
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **Hpk1-IN-55** in a syngeneic mouse model.

Materials:

- BALB/c or C57BL/6 mice
- CT26 or MC38 colon carcinoma cells
- **Hpk1-IN-55** formulation
- Vehicle control
- Calipers for tumor measurement

Protocol:

- Subcutaneously implant tumor cells (e.g., CT26 or MC38) into the flank of the mice.[4]
- Monitor tumor growth until tumors reach a palpable size (e.g., ~100 mm³).[9]
- Randomize mice into treatment and control groups.[9]
- Administer **Hpk1-IN-55** (e.g., 1.5-12 mg/kg) or vehicle control orally (p.o.) twice daily (b.i.d). [2][3]
- Measure tumor volume with calipers at regular intervals for the duration of the study (e.g., 5 weeks).[2][3]
- At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage.



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Caption: General workflow for an in vivo tumor growth inhibition study.

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- To cite this document: BenchChem. [Hpk1-IN-55: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613741#hpk1-in-55-cas-number-and-molecular-weight]

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